

Spectroscopic Profiling of Nicotinic Acid Hydrazide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nicotinic acid, hydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of nicotinic acid hydrazide, a key pharmaceutical intermediate and a versatile building block in medicinal chemistry. By leveraging Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can elucidate the structural features of this molecule, ensuring its identity, purity, and conformational integrity. This document outlines the fundamental principles, experimental protocols, and data interpretation for the IR and NMR analysis of nicotinic acid hydrazide.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in modern chemistry and drug development. Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.^{[1][2]} Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, offers detailed insights into the molecular structure by mapping the chemical environment of atomic nuclei, primarily ^1H and ^{13}C .^{[3][4]} Together, these methods provide a powerful approach for the unambiguous identification and structural elucidation of organic compounds like nicotinic acid hydrazide.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive analytical technique that identifies functional groups within a molecule.^[5] When a molecule is irradiated with infrared light, its bonds vibrate

at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to different vibrational modes (e.g., stretching and bending) of the functional groups.^[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and convenient method for obtaining the IR spectrum of a solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- **Sample Preparation:** Place a small amount of nicotinic acid hydrazide powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
- **Spectrum Recording:** Collect the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Processing:** The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of nicotinic acid hydrazide exhibits characteristic absorption bands corresponding to its various functional groups. The key vibrational frequencies are summarized in the table below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3187–3414	N-H Stretching	Amine (-NH ₂) and Amide (-NH)
~3050	C-H Stretching	Aromatic Ring
1635–1664	C=O Stretching (Amide I)	Carbonyl
~1621	C=N Stretching	Pyridine Ring
~1588	N-H Bending (Amide II)	Amide
~1422	C-N Stretching	Amide

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.[\[6\]](#)[\[7\]](#)

The presence of strong bands in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine and the secondary amide groups.[\[6\]](#) A strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the hydrazide group.[\[6\]](#) The bands corresponding to the aromatic C-H and C=N stretching vibrations confirm the presence of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule.[\[3\]](#) It is based on the interaction of nuclear spins with an external magnetic field.[\[4\]](#) For organic molecules, ¹H and ¹³C NMR are the most common types.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of nicotinic acid hydrazide in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).[\[8\]](#) The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

- **NMR Tube:** Transfer the solution into a clean NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of nicotinic acid hydrazide in DMSO- d_6 shows distinct signals for the protons of the pyridine ring and the hydrazide moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.10	Broad Singlet	1H	-NH- (Amide)
~9.17	Singlet	1H	H-2 (Pyridine)
~8.84	Doublet	1H	H-6 (Pyridine)
~8.32	Doublet	1H	H-4 (Pyridine)
~7.63	Multiplet	1H	H-5 (Pyridine)
~5.25	Broad Singlet	2H	-NH ₂ (Amine)

Note: The chemical shifts and multiplicities can be influenced by the solvent and concentration. The broad signals for the NH and NH₂ protons are due to quadrupole broadening and chemical exchange.^[9] The signals for the NH and NH₂ protons are also D₂O exchangeable.^[6]

^{13}C NMR Spectral Data and Interpretation

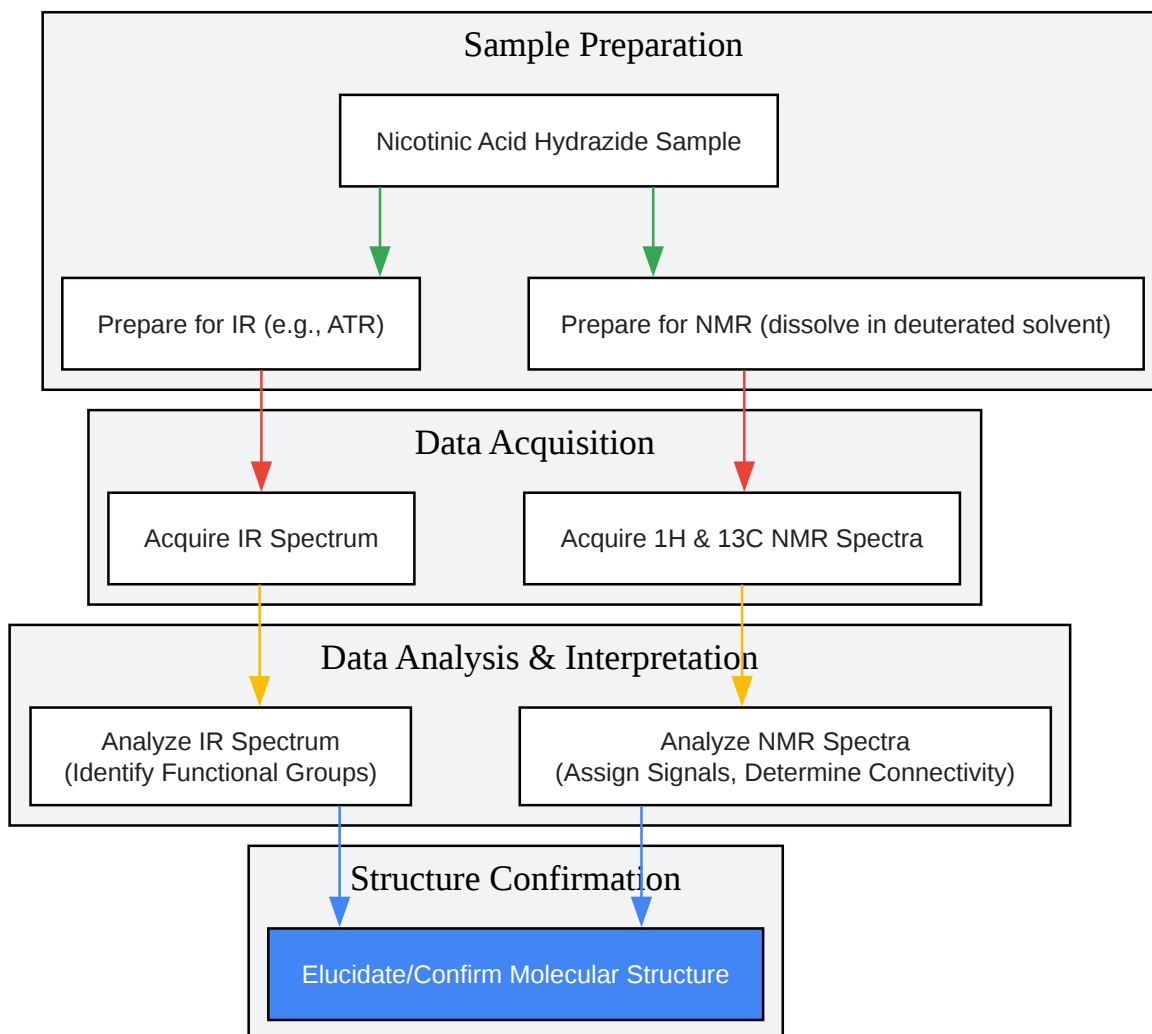
The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~167	C=O (Carbonyl)
~152	C-2 (Pyridine)
~148	C-6 (Pyridine)
~135	C-4 (Pyridine)
~129	C-3 (Pyridine)
~123	C-5 (Pyridine)

Note: The chemical shifts are approximate and can vary based on experimental conditions.^[6] The downfield chemical shift of the carbonyl carbon is characteristic of an amide functional group.

Workflow for Spectroscopic Characterization

The logical flow for the spectroscopic analysis of a compound like nicotinic acid hydrazide involves a series of steps from sample preparation to final structure confirmation. The following diagram illustrates this general workflow.



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Caption: Workflow for the spectroscopic characterization of nicotinic acid hydrazide.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust framework for the comprehensive characterization of nicotinic acid hydrazide. IR spectroscopy offers a quick and effective method for identifying the key functional groups, while ^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom. The data and protocols presented in this guide serve as a valuable resource for

researchers and scientists involved in the synthesis, quality control, and development of pharmaceuticals and other fine chemicals based on nicotinic acid hydrazide.

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